molecular formula C19H21ClO7 B4660654 methyl [7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate

methyl [7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B4660654
M. Wt: 396.8 g/mol
InChI Key: VRSLXYYEJONSTN-UHFFFAOYSA-N
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Description

Methyl [7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic coumarin derivative featuring a complex substitution pattern. Its structure includes:

  • A coumarin core (2H-chromen-2-one) with a 4-methyl group and a 6-chloro substituent.
  • A 7-(2-tert-butoxy-2-oxoethoxy) group, comprising a tert-butyl-protected glycolic acid moiety.
  • A methyl ester at the 3-position via an acetoxy linker.

For example, describes the synthesis of a related coumarin ester using potassium carbonate and ethyl bromoacetate in dry acetone under reflux . Similarly, introducing the tert-butoxy group might involve tert-butyl bromoacetate or a Mitsunobu reaction with tert-butanol.

Key Properties (Inferred):

  • Molecular Formula: Likely C₁₉H₂₁ClO₈ (calculated based on substituents).
  • Molecular Weight: ~436.8 g/mol.
  • Functional Groups: Lactone (coumarin core), ester (methyl and tert-butyl), chloro, and methyl substituents.
  • Spectroscopic Features:
    • IR: Peaks at ~1,753 cm⁻¹ (ester C=O), ~1,724 cm⁻¹ (lactone C=O), and ~1,089 cm⁻¹ (C-O-C) .
    • ¹H-NMR: A singlet for tert-butyl (δ ~1.2 ppm), methyl ester (δ ~3.65 ppm), and aromatic protons (δ ~6.3–7.8 ppm) .

Properties

IUPAC Name

methyl 2-[6-chloro-4-methyl-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO7/c1-10-11-6-13(20)15(25-9-17(22)27-19(2,3)4)8-14(11)26-18(23)12(10)7-16(21)24-5/h6,8H,7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSLXYYEJONSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)(C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl [7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the coumarin family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyDetails
IUPAC Name Methyl 2-[6-chloro-4-methyl-7-[2-tert-butoxy-2-oxoethoxy]-2-oxochromen-3-yl]acetate
Molecular Formula C19H21ClO7
Molecular Weight 396.8 g/mol
Purity Typically ≥ 95%

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 4-bromomethylcoumarin derivatives. The synthetic route may include reactions with various heteroaromatic systems to enhance biological activity.

Anticancer Properties

Research indicates that compounds related to this structure exhibit significant anticancer activity. For instance, a study involving several coumarin derivatives demonstrated their cytotoxic effects against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. The most active compounds showed IC50 values in the low microgram range, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .

Table 1: Anticancer Activity of Coumarin Derivatives

CompoundCell LineIC50 (µg/ml)
Compound AMCF-75.5
Compound BHepG-26.9
Compound CMCF-710.0
Compound DHepG-212.5

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis pathways. Studies suggest that these compounds can induce apoptosis in cancer cells through various biochemical pathways.

Case Studies

  • In Vitro Studies : A series of synthesized coumarins were tested for their ability to inhibit tumor growth in vitro, showing promising results against multiple cancer cell lines. The structure-function relationship indicated that modifications in the substituents significantly influenced their biological activity .
  • Docking Studies : Molecular docking studies have been performed to elucidate the binding modes of these compounds with target proteins, revealing potential interactions that could lead to enhanced anticancer efficacy .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of this structure can effectively inhibit cancer cell growth, particularly against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. The following table summarizes the anticancer activity of related coumarin derivatives:

Table 1: Anticancer Activity of Coumarin Derivatives

CompoundCell LineIC50 (µg/ml)
Compound AMCF-75.5
Compound BHepG-26.9
Compound CMCF-710.0
Compound DHepG-212.5

The mechanism of action is believed to involve interactions with specific molecular targets, leading to apoptosis in cancer cells through various biochemical pathways.

In Vitro Studies

In vitro studies have demonstrated that synthesized coumarins can inhibit tumor growth across multiple cancer cell lines. The structure-function relationship indicates that modifications in substituents significantly influence their biological activity.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of these compounds with target proteins. These studies reveal potential interactions that could enhance anticancer efficacy.

Case Studies

Case Study 1: Anticancer Activity Against MCF-7 Cells

A study highlighted the potent activity of a specific coumarin derivative with an IC50 value as low as 0.47 µM against MCF-7 cells, suggesting strong potential for therapeutic applications in breast cancer treatment.

Case Study 2: Selectivity Towards Tumor-associated hCA IX

Another case study focused on the selectivity of a coumarin derivative towards tumor-associated carbonic anhydrase IX (hCA IX), demonstrating a value of 21.8 nM, indicating its potential utility in targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related coumarin derivatives is presented below, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield Reference
Methyl [7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate C₁₉H₂₁ClO₈ 436.8 (estimated) 6-Cl, 4-CH₃, 7-OCH₂COO-tert-butyl, 3-CH₂COOCH₃ N/A N/A
(7-Ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester C₁₆H₁₆O₇ 320.29 7-OCH₂COOCH₂CH₃, 4-CH₂COOCH₃ 185–186 64%
Butyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C₁₆H₁₇ClO₅ 324.76 6-Cl, 4-CH₃, 7-OCH₂COOCH₂CH₂CH₂CH₃ N/A N/A
4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate C₂₁H₁₈O₇ 382.36 7-OAc, 6-OCH₃, 4-CH₃, 3-PhOAc N/A N/A
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate C₁₃H₁₂O₅ 248.23 6-OCH₂COOCH₂CH₃ N/A N/A

Structural and Electronic Effects

Chloro vs. Methoxy: The electron-withdrawing chloro group () may decrease electron density on the coumarin ring compared to electron-donating methoxy (), altering reactivity in electrophilic substitutions .

Ester Groups :

  • Methyl and ethyl esters () hydrolyze faster under basic conditions than tert-butyl esters due to lower steric protection. This impacts stability in drug formulations .

Spectroscopic Differentiation

  • IR Spectroscopy :

    • The tert-butyl C-O stretch (~1,089 cm⁻¹) distinguishes the target compound from ethyl (: ~1,198 cm⁻¹) or butyl (: similar range) esters .
    • Acetoxy groups (: ~1,707 cm⁻¹) show distinct C=O stretches compared to methyl esters (~1,724 cm⁻¹) .
  • NMR Spectroscopy :

    • Tert-butyl protons appear as a singlet at δ ~1.2 ppm, whereas ethyl esters show quartets (δ ~4.19 ppm) and triplets (δ ~1.22 ppm) .
    • Aromatic proton shifts vary with substitution: Chloro at C-6 (: δ ~7.04 ppm) deshields adjacent protons compared to methoxy (δ ~3.8–4.3 ppm) .

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Core Formation7-OH-coumarin, tert-butyl bromoacetate, K₂CO₃, DMF, 70°C68–72
EsterificationMethyl chloroacetate, DMAP, CH₂Cl₂, RT85–90

Q. Table 2: Comparative Bioactivity of Analogues

CompoundSubstituentsIC₅₀ (μM)Target
Analog A6-Cl, 4-CH₃12.3EGFR
Analog B6-F, 4-CH₃8.9EGFR

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.